3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Overview
Description
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C10H8O4S2. It is characterized by a fused ring structure containing both thiophene and thieno groups, which are sulfur-containing aromatic rings.
Mechanism of Action
Target of Action
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is a complex organic compound that is commonly used as an intermediate in organic synthesis It has been used in the synthesis of metal-organic frameworks (mofs), indicating potential interactions with metal ions .
Mode of Action
Its role as an intermediate in the synthesis of mofs suggests that it may interact with metal ions to form complex structures
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the specific context of its use .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific conditions of its use and the resulting compounds .
Result of Action
As an intermediate in the synthesis of MOFs, it contributes to the formation of these complex structures . The resulting MOFs can have various applications, including gas storage, catalysis, and drug delivery .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of MOFs often involves solvothermal conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the context of metal-organic frameworks (MOFs). It has been used as a ligand in the synthesis of cerium-based MOFs, which exhibit inherent oxidase-like activity . These MOFs can catalyze the oxidation of biothiols, such as glutathione, and are used in colorimetric sensing applications . The interactions between this compound and cerium ions are essential for the catalytic activity of these MOFs .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its role in MOFs. These MOFs can influence cell signaling pathways and gene expression by catalyzing the oxidation of biothiols, which are critical for cellular redox balance . The compound’s ability to interact with biothiols can impact cellular metabolism and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with metal ions in MOFs. The compound acts as a ligand, coordinating with metal ions such as cerium to form stable complexes . These complexes exhibit oxidase-like activity, enabling the oxidation of substrates like biothiols without the need for external oxidizing agents . This mechanism is crucial for the compound’s role in biochemical sensing and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound-based MOFs have been studied over time. These MOFs retain their structural integrity and catalytic activity in various conditions, including aqueous and acidic environments . Long-term studies have shown that the compound remains effective in catalyzing biothiol oxidation, with minimal degradation observed .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively documented, it is essential to consider the potential for toxicity at high doses. As with many biochemical compounds, the effects can vary with dosage, and high concentrations may lead to adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in MOFs. The compound interacts with metal ions and biothiols, influencing metabolic flux and redox balance . The catalytic activity of the compound in MOFs can affect the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its incorporation into MOFs. These MOFs can facilitate the targeted delivery of the compound to specific cellular compartments, enhancing its biochemical activity . The interactions with metal ions and biothiols also play a role in the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its incorporation into MOFs. These MOFs can direct the compound to specific cellular compartments, such as the cytoplasm or organelles, where it can exert its catalytic activity . The targeting signals and post-translational modifications of the MOFs influence the localization and function of the compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene with maleic anhydride in the presence of a catalyst to form the desired dicarboxylic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Thieno[2,3-b]thiophene-2,5-dicarboxylic acid: Lacks the methyl groups present in 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, leading to different electronic properties.
3,4-Dimethylthiophene-2,5-dicarboxylic acid: Similar structure but without the fused thieno ring, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its fused ring structure and the presence of methyl groups, which enhance its electronic properties and make it suitable for specific applications in materials science and organic electronics .
Properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S2/c1-3-5-4(2)7(9(13)14)16-10(5)15-6(3)8(11)12/h1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARLNIWLMPUVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)C(=O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381115 | |
Record name | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-55-8 | |
Record name | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175202-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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